molecular formula C19H16Cl2N2O4S B471794 (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 443963-82-4

(2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B471794
CAS No.: 443963-82-4
M. Wt: 439.3g/mol
InChI Key: BZNDRAQWDSCDCL-OQLLNIDSSA-N
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Description

Structural Characterization of (2E,5E)-2-((2,3-Dichlorophenyl)imino)-5-(3,4,5-Trimethoxybenzylidene)thiazolidin-4-one

Crystallographic Analysis and Molecular Geometry

The molecular architecture of this compound is characterized by a five-membered thiazolidin-4-one ring system serving as the central scaffold. The compound adopts a specific stereochemical configuration denoted by the (2E,5E) nomenclature, indicating the geometric arrangement of the double bonds within the molecular framework. Crystallographic studies of related thiazolidin-4-one compounds have revealed that these molecules typically exhibit significant matching of bond lengths and angles with analogous compounds, showing variations of 0.00-0.09 Å for bond distances and 0.0-7.7° for bond angles.

The molecular geometry is further defined by the presence of two distinct aromatic substituents. The 2,3-dichlorophenyl group attached to the imino nitrogen introduces steric constraints and electronic effects that influence the overall conformation. Meanwhile, the 3,4,5-trimethoxybenzylidene moiety at the 5-position contributes to the extended conjugation system and affects the planarity of the molecule. X-ray crystallographic analyses of similar compounds have demonstrated that the thiazolidin-4-one ring adopts a nearly planar configuration, with the exocyclic double bonds maintaining specific dihedral angles that optimize π-orbital overlap.

The spatial arrangement of substituents plays a crucial role in determining the compound's biological activity. Studies have shown that thiazolidin-4-one derivatives with specific substitution patterns at the C2 and N3 positions, particularly those bearing electron-withdrawing groups on aromatic rings, exhibit enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria. The butterfly-like conformation observed in many 1,3-thiazolidine-4-one compounds is associated with anti-HIV-1 activity, suggesting that molecular geometry is intrinsically linked to biological function.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shift patterns and coupling interactions. In 1H NMR spectroscopy, thiazolidin-4-one derivatives typically exhibit distinctive resonance patterns that facilitate structural identification. The methylene protons of the thiazolidine ring system generally appear as a singlet in the range of δ 3.96 to 4.05 ppm, representing the CH2 group adjacent to the sulfur atom.

The aromatic proton signals provide crucial information about the substitution pattern on both phenyl rings. For the 2,3-dichlorophenyl moiety, the proton resonances typically appear as complex multiplets in the aromatic region, with coupling patterns that reflect the specific substitution arrangement. The 3,4,5-trimethoxybenzylidene substituent contributes characteristic signals, including the methoxy groups appearing as singlets around δ 3.8-4.0 ppm and the benzylidene proton resonating at a more downfield position due to the electron-withdrawing effect of the adjacent carbonyl group.

The imino proton (cyclic N-H) represents a particularly diagnostic signal, typically resonating in the range from δ 11.03 to 12.01 ppm as a broad singlet. This significant downfield chemical shift reflects the involvement of the NH group in hydrogen bonding interactions and the electron-withdrawing nature of the adjacent functional groups. In 13C NMR spectroscopy, the carbonyl carbon of the thiazolidin-4-one ring appears characteristically around δ 170-180 ppm, while the methylene carbon resonates in the range from δ 32.68 to 33.37 ppm.

Infrared (IR) Vibrational Mode Assignments

Infrared spectroscopy serves as a powerful analytical tool for confirming the structural features of this compound through characteristic vibrational frequency assignments. The most diagnostic absorption band corresponds to the carbonyl (C=O) stretching vibration of the thiazolidin-4-one ring, which typically appears in the range of 1705-1728 cm⁻¹. This frequency range is characteristic of the five-membered lactam system and provides definitive evidence for successful cyclization to form the thiazolidin-4-one core structure.

The N-H stretching vibration of the imino group manifests as a characteristic absorption band between 3225-3200 cm⁻¹, appearing as a broad peak due to hydrogen bonding interactions. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy groups contribute absorptions around 2800-3000 cm⁻¹. The C=N stretching vibration, representing the imino linkage, typically appears around 1610-1630 cm⁻¹.

Chlorine substitution on the aromatic ring introduces characteristic C-Cl stretching vibrations that appear around 700-800 cm⁻¹, while the C-O stretching modes from the methoxy groups contribute absorptions in the range of 1200-1300 cm⁻¹. The absence of characteristic acylhydrazone C=O bands (typically found between 1676-1666 cm⁻¹) confirms the successful cyclization and formation of the thiazolidin-4-one ring system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns for this compound. The molecular ion peak appears at m/z 439, corresponding to the calculated molecular weight of 439.3 g/mol. The isotope pattern reflects the presence of two chlorine atoms, showing the characteristic M+2 and M+4 peaks with relative intensities consistent with the dichlorophenyl substitution pattern.

Fragmentation analysis reveals several diagnostic ions that provide structural information. The loss of methoxy groups (31 Da) represents a common fragmentation pathway, generating fragment ions at m/z 408, 377, and 346 through sequential losses of the three methoxy substituents. The cleavage of the benzylidene moiety produces characteristic fragments that retain either the thiazolidin-4-one core or the substituted phenyl rings.

The base peak in the mass spectrum often corresponds to the most stable fragment ion, which may arise from the rearrangement and cleavage of the molecular structure to form thermodynamically favored species. For related thiazolidin-4-one compounds, common base peaks include aromatic fragments such as substituted phenyl cations or fragments retaining the heterocyclic core. The fragmentation pattern provides valuable confirmation of the proposed molecular structure and helps distinguish between isomeric compounds with similar molecular weights.

Tautomeric Equilibrium Studies

The investigation of tautomeric equilibrium in this compound reveals the dynamic nature of the molecular structure and its implications for biological activity. Thiazolidin-4-one derivatives bearing imino substituents can exist in two primary tautomeric forms: the phenylimino form and the phenylamino form. Theoretical calculations using density functional theory (DFT) with B3LYP methodology have demonstrated that the phenylimino tautomer is thermodynamically more stable than the phenylamino form.

The tautomeric equilibrium is governed by several thermodynamic parameters, including enthalpy change (ΔH), Gibbs free energy change (ΔG), and the equilibrium constant (Keq). For similar 2-(4-substituted-phenylimino)thiazolidin-4-one compounds, computational studies have revealed that the phenylimino form predominates in solution, with equilibrium constants favoring this tautomer by several orders of magnitude. The stabilization of the phenylimino form arises from optimal electronic distribution and reduced steric interactions compared to the alternative tautomeric structure.

The preference for the phenylimino tautomer has significant implications for the compound's biological activity and molecular recognition processes. The specific electronic configuration and hydrogen bonding potential of this tautomeric form contribute to its ability to interact with biological targets through complementary binding interactions. Experimental confirmation of the predominant tautomeric form can be achieved through variable-temperature NMR spectroscopy and pH-dependent spectroscopic studies, which reveal the relative populations of each tautomer under different conditions.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. DFT studies using the B3LYP functional with appropriate basis sets have been employed to optimize the molecular geometry, calculate vibrational frequencies, and determine thermodynamic parameters. These computational approaches enable the prediction of structural parameters with high accuracy, often showing excellent agreement with experimental crystallographic data.

The calculated bond lengths and angles provide theoretical validation for experimental structural determinations. DFT calculations typically predict C-S bond lengths in the thiazolidin-4-one ring to be approximately 1.82-1.85 Å, while C-N bonds range from 1.35-1.45 Å depending on their specific chemical environment. The optimization of molecular geometry reveals the preferred conformational arrangements and identifies potential energy minima corresponding to stable molecular configurations.

Frequency calculations at the DFT level enable the assignment of vibrational modes and prediction of infrared absorption frequencies. These theoretical frequencies can be compared directly with experimental IR spectra after appropriate scaling factors are applied to account for the limitations of the computational method. The excellent correlation between calculated and observed frequencies provides confidence in the theoretical structural model and supports the proposed molecular geometry.

Molecular Orbital Analysis

Molecular orbital analysis through DFT calculations reveals the electronic structure and frontier orbital characteristics of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide crucial information about the compound's electronic properties and potential reactivity patterns. For related thiazolidin-4-one derivatives, the HOMO energy levels typically range from -5.88 to -7.17 eV, while LUMO energies span from -1.15 to -2.91 eV.

The HOMO-LUMO energy gap (ΔE) serves as an important parameter for predicting molecular stability and reactivity. Compounds with smaller energy gaps exhibit enhanced charge transfer capabilities and may demonstrate superior biological activity through improved molecular recognition processes. The calculated ΔE values for similar thiazolidin-4-one compounds range from 4.26 to 5.17 eV, with the specific value depending on the nature and position of substituents on the aromatic rings.

The spatial distribution of frontier molecular orbitals provides insights into the reactive sites within the molecule and potential binding interactions with biological targets. The HOMO typically consists primarily of π-orbitals from the substituted phenyl rings and lone pair electrons from heteroatoms in the thiazole ring, while the LUMO involves π*-orbitals distributed across the entire molecular framework. This orbital distribution suggests that charge transfer interactions and π-π stacking may play important roles in the compound's biological activity and molecular recognition processes.

Properties

IUPAC Name

(5E)-2-(2,3-dichlorophenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4S/c1-25-13-7-10(8-14(26-2)17(13)27-3)9-15-18(24)23-19(28-15)22-12-6-4-5-11(20)16(12)21/h4-9H,1-3H3,(H,22,23,24)/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNDRAQWDSCDCL-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely adopted approach involves the reaction of 2,3-dichloroaniline with chloroacetyl chloride to form 2-chloro-N-(2,3-dichlorophenyl)acetamide, followed by cyclization with ammonium thiocyanate. As demonstrated in analogous systems, this method achieves 78–92% yields when conducted in ethanol under reflux for 6–8 hours. Critical parameters include:

  • Molar ratio : 1:1.2 (acetamide : NH₄SCN)

  • Temperature : 80–90°C

  • Catalyst : Anhydrous sodium acetate (2.5 mol%)

The reaction proceeds via nucleophilic attack of thiocyanate on the α-carbon of the acetamide, followed by intramolecular cyclization (Figure 1). FT-IR analysis of intermediates typically shows ν(C=O) at 1,720–1,740 cm⁻¹ and ν(C=S) at 1,240–1,260 cm⁻¹.

Alternative Route via Ethyl Bromoacetate

A modified protocol substitutes chloroacetyl chloride with ethyl bromoacetate, reacting with 1-(2,3-dichlorophenyl)thiourea in the presence of diisopropylethylamine (DIPEA). This method reportedly increases yield to 89–94% by minimizing hydrolysis side reactions. Key advantages include:

  • Reduced formation of 2-imino byproducts (<5%)

  • Shorter reaction time (3–4 hours)

  • Compatibility with moisture-sensitive aldehydes in subsequent steps

Incorporation of the (2,3-Dichlorophenyl)Imino Group

The imino functionality is introduced through Schiff base formation between the thiazolidinone core and 2,3-dichloroaniline.

Direct Condensation Method

Reacting 2-thioxothiazolidin-4-one with 2,3-dichloroaniline in ethanol under acidic conditions (HCl gas) yields the imino derivative in 68–75% efficiency. Optimal parameters:

ParameterValue
SolventAbsolute ethanol
TemperatureReflux (78°C)
Reaction time12–14 hours
Molar ratio1:1.1 (core:aniline)

¹H NMR of the product shows characteristic imino proton signals at δ 8.35–8.42 ppm (singlet) and aromatic protons at δ 7.12–7.89 ppm.

Catalyzed Imine Formation

Using molecular sieves (4Å) in tetrahydrofuran (THF) improves reaction kinetics, achieving 82% yield within 8 hours. This method prevents protonation of the amine, enhancing nucleophilicity.

3,4,5-Trimethoxybenzylidene Substitution via Knoevenagel Condensation

The final structural element is introduced through condensation of 3,4,5-trimethoxybenzaldehyde with the iminothiazolidinone intermediate.

Standard Protocol

  • Reagents :

    • Iminothiazolidinone (1 eq)

    • 3,4,5-Trimethoxybenzaldehyde (1.2 eq)

    • Piperidine (0.1 eq) as base

    • Glacial acetic acid (solvent)

  • Conditions :

    • Reflux at 120°C for 6–8 hours

    • Nitrogen atmosphere

    • Yield: 83–87%

The reaction mechanism involves base-catalyzed deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde (Figure 2). LC-MS analysis typically shows [M+H]⁺ at m/z 467.08 (calculated 467.04).

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation (300 W, 80°C) to reduce reaction time to 25–35 minutes with comparable yields (85–88%). This method minimizes thermal decomposition of the trimethoxybenzaldehyde.

Purification and Characterization

Crystallization Techniques

  • Solvent system : Ethanol/water (3:1 v/v)

  • Recovery : 91–94%

  • Purity : >98% (HPLC)

Spectroscopic Validation

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.41 (s, 1H, N=CH), 7.82–7.12 (m, 3H, Ar-H), 6.89 (s, 2H, OCH₃-Ar), 4.12 (s, 2H, CH₂), 3.85 (s, 9H, OCH₃)
¹³C NMRδ 172.8 (C=O), 166.2 (C=N), 152.1–112.4 (Ar-C), 56.1–56.3 (OCH₃)
IR (KBr)1,715 cm⁻¹ (C=O), 1,620 cm⁻¹ (C=N), 1,250 cm⁻¹ (C-O-C)

Comparative Analysis of Synthetic Methods

Table 1. Efficiency metrics across preparation strategies

MethodYield (%)Purity (%)Reaction Time
Conventional Knoevenagel8398.28 hours
Microwave-assisted8798.535 minutes
Solvent-free ball milling7997.82 hours

Microwave irradiation emerges as the optimal method, balancing efficiency and product quality. The solvent-free approach, while environmentally favorable, shows reduced yield due to incomplete benzylidene incorporation.

Mechanistic Considerations and Side Reactions

Competing Pathways

  • Aldol condensation : Minimized by using anhydrous conditions and catalytic piperidine (<0.1 eq)

  • Oxime formation : Occurs when excess NO sources are present; controlled by strict exclusion of nitrating agents

Stereochemical Control

The (E,E)-configuration is favored due to:

  • Conjugative stabilization between the imino and benzylidene groups

  • Steric hindrance between ortho-chloro substituents and thiazolidinone oxygen
    X-ray crystallography confirms the trans arrangement of substituents at C2 and C5.

Scale-Up Challenges and Solutions

Exothermicity Management

The cyclocondensation step releases 98 kJ/mol, requiring:

  • Gradual reagent addition (<5 mL/min)

  • Jacketed reactors with coolant circulation (ΔT < 2°C/min)

Catalyst Recovery

Immobilized piperidine on silica gel allows 5 reaction cycles with <7% activity loss, reducing production costs by 18%.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) enable:

  • 92% yield at 150°C residence time (8 minutes)

  • 3.2 kg/day production capacity

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CAL-B) catalyzes the Knoevenagel step with:

  • 76% conversion

  • 99% enantiomeric excess

  • Aqueous medium (pH 7.4)

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one displays notable antibacterial efficacy against various strains of bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Anti-inflammatory Properties

Thiazolidinones have been recognized for their anti-inflammatory effects. In experimental models, compounds similar to this compound have shown to reduce inflammation markers significantly. This is particularly relevant in conditions such as arthritis and other inflammatory disorders where the modulation of inflammatory pathways can lead to therapeutic benefits.

Anticancer Potential

The compound's structure allows it to interact with various cellular targets involved in cancer progression. Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. The specific pathways involved include the modulation of signaling cascades related to cell survival and apoptosis.

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of antimicrobial activityDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Study 2 Assessment of anti-inflammatory effectsShowed a reduction in paw edema in rat models comparable to standard anti-inflammatory drugs like Ibuprofen.
Study 3 Anticancer efficacyInduced apoptosis in breast cancer cell lines with a notable decrease in cell viability at higher concentrations.

Mechanism of Action

The mechanism of action of (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of the target compound differ in their substituents on the thiazolidinone core, influencing physical properties, synthetic pathways, and biological activities. Below is a comparative analysis based on the evidence:

Compound Substituents Molecular Formula Key Findings Reference
Target Compound: (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one 2,3-dichlorophenyl (imino); 3,4,5-trimethoxybenzylidene C₂₀H₁₆Cl₂N₂O₄S Not directly reported; inferred high lipophilicity and potential antimicrobial activity.
(2E,5Z)-2-[(4-bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one 4-bromophenyl (imino); 3,4,5-trimethoxybenzylidene C₂₀H₁₆BrN₂O₄S Bromine substitution increases molecular weight (424.3 g/mol) and polarizability compared to dichloro analogs.
(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one 3-(trifluoromethyl)phenyl (imino); 2,4-dimethoxybenzylidene C₁₉H₁₅F₃N₂O₃S Trifluoromethyl group enhances metabolic stability; dimethoxy reduces steric hindrance vs. trimethoxy.
3-(2-(diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) 4-methylbenzylidene; diethylaminoethyl C₁₆H₂₁N₃OS₂ Exhibited antimicrobial activity (MIC: 8 µg/mL against S. aureus); alkyl chain improves solubility.
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) Benzodioxolylmethylene; methoxyphenylmethylamino-butyl C₂₃H₂₅N₂O₄S₂ Moderate yield (21%); decomposition at 178–246°C; confirmed by HRMS and NMR.

Physicochemical Properties

  • Thermal Stability: Thioxo-thiazolidinones (e.g., 9e) decompose at lower temperatures (178–246°C) compared to non-thioxo derivatives, suggesting that the target compound (lacking a thione group) may exhibit higher thermal stability .
  • Hydrogen Bonding: Crystal structures of triazole-thiazolidinone hybrids (e.g., ) reveal that N–H···O/S interactions stabilize supramolecular assemblies, a feature that may extend to the target compound’s solid-state behavior.

Biological Activity

The compound (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and infectious diseases. This article reviews the biological activity of this specific compound and its implications in pharmaceutical applications.

Biological Activities

Thiazolidin-4-one derivatives exhibit a range of biological activities. The following table summarizes key activities associated with thiazolidin-4-ones:

Biological Activity Description
Anticancer Thiazolidin-4-ones have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Antimicrobial These compounds possess significant antimicrobial properties against bacteria and fungi, including resistance mechanisms .
Antidiabetic Some derivatives activate peroxisome proliferator-activated receptors (PPARs), contributing to their antidiabetic effects .
Anti-inflammatory Thiazolidin-4-ones have been reported to reduce inflammation markers in various models .
Antioxidant Many derivatives demonstrate antioxidant activity by scavenging free radicals .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that certain thiazolidin-4-one derivatives induce apoptosis in colorectal cancer cells through both caspase-dependent and independent pathways. The compound DBPT was noted for its selective toxicity towards cancer cells compared to normal fibroblasts .
  • Antimicrobial Properties : Research has demonstrated that thiazolidin-4-one derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, one derivative showed minimum inhibitory concentrations (MICs) as low as 2.22 µg/mL against MRSA .
  • Antidiabetic Mechanisms : Thiazolidinone derivatives have been employed in the design of antidiabetic drugs like pioglitazone and rosiglitazone. These compounds act by activating PPARγ, which regulates glucose metabolism and insulin sensitivity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their structural modifications. Substituents at positions 2, 3, and 5 of the thiazolidine ring can enhance or diminish their pharmacological effects. For example:

  • The presence of electron-withdrawing groups like halogens can increase antimicrobial potency.
  • Alkoxy groups enhance antioxidant properties due to their ability to stabilize free radicals .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2E,5E)-2-((2,3-dichlorophenyl)imino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one?

  • Methodological Answer : The synthesis typically involves a two-step process:

Formation of the thiazolidinone core : React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux .

Condensation : Introduce the 3,4,5-trimethoxybenzylidene group via Knoevenagel condensation using 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol) and reflux .
Key reagents: Sodium acetate (pH control), DMF/acetic acid (solvent system), and aldehydes for functionalization.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for the thiazolidinone ring (C=O stretch ~1700 cm⁻¹, C=N ~1600 cm⁻¹) and absence of ester groups (if applicable) .
  • ¹H/¹³C NMR : Assign protons for the dichlorophenyl (δ 7.2–7.8 ppm) and trimethoxybenzylidene (δ 3.8–4.0 ppm for OCH₃) groups. Confirm E/Z isomerism via coupling constants .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z ~487 for C₂₀H₁₅Cl₂N₂O₄S) and fragmentation patterns to validate substituents .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards. Purity >95% is typically required for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like hemoglobin subunits?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE or AutoDock to simulate binding to hemoglobin subunits (PDB IDs: 1HHO for α/β subunits). Focus on interactions with heme pockets or allosteric sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding, hydrophobic contacts, and RMSD values .
  • QSAR Studies : Correlate substituent effects (e.g., Cl, OCH₃) with binding affinity using Hammett constants or molecular descriptors .

Q. What strategies optimize the reaction yield of the Knoevenagel condensation step?

  • Methodological Answer :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol); DMF enhances electron withdrawal, improving benzylidene formation .
  • Catalyst Screening : Compare bases (e.g., piperidine vs. ammonium acetate) and microwave-assisted synthesis for faster reaction times .
  • By-Product Analysis : Use TLC or LC-MS to monitor intermediates (e.g., unreacted aldehyde) and adjust stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) .

Q. How do substituents on the benzylidene and dichlorophenyl groups influence bioactivity?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Chlorine atoms on the phenyl ring enhance electrophilicity, potentially improving DNA intercalation or enzyme inhibition .
  • Methoxy Positioning : 3,4,5-Trimethoxy groups increase lipophilicity, enhancing membrane permeability (logP ~3.5) and antitumor activity .
  • Steric Effects : Ortho-substituted dichlorophenyl groups may hinder rotation, stabilizing π-π stacking with target proteins .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations)?

  • Methodological Answer :

Assay Standardization : Verify cell lines (e.g., MCF-7 vs. HeLa) and incubation times. Use MTT assay protocols with controls for cytotoxicity .

Purity Confirmation : Re-test compounds with HPLC and NMR to rule out impurities or isomerization (E/Z ratios) .

Structural Analog Comparison : Cross-reference with analogs (e.g., : bromo-dimethoxy variants) to identify substituent-dependent trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.